molecular formula C22H23NO5 B13543631 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid

Cat. No.: B13543631
M. Wt: 381.4 g/mol
InChI Key: RRWHOAHYHWXGET-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid is a complex organic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, an oxan-4-yl group, and an amino acetic acid moiety. This compound is often used in peptide synthesis due to its stability and the ease with which the Fmoc group can be removed under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Oxan-4-yl Group: The oxan-4-yl group is introduced through a nucleophilic substitution reaction, where a suitable oxan-4-yl halide reacts with the protected amine.

    Coupling with Acetic Acid: The final step involves coupling the protected amine with acetic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the oxan-4-yl group, converting it into a simpler alkyl chain.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxan-4-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Alkyl chains.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein interactions and functions.

    Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to protect amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions. The oxan-4-yl group provides additional stability and functionality, enabling further modifications.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: These compounds share the Fmoc protecting group but differ in the side chains attached to the amino group.

    Boc-protected amino acids: These use a tert-butyloxycarbonyl (Boc) group instead of Fmoc for protection.

    Cbz-protected amino acids: These use a benzyloxycarbonyl (Cbz) group for protection.

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid is unique due to the presence of the oxan-4-yl group, which provides additional stability and versatility in synthetic applications. This makes it particularly useful in complex peptide synthesis where multiple protecting groups and functional groups are required.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(oxan-4-yl)amino]acetic acid

InChI

InChI=1S/C22H23NO5/c24-21(25)13-23(15-9-11-27-12-10-15)22(26)28-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25)

InChI Key

RRWHOAHYHWXGET-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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